Magnesium methoxyethoxide
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H14MgO4 |
|---|---|
Molecular Weight |
174.48 g/mol |
IUPAC Name |
magnesium;2-methoxyethanolate |
InChI |
InChI=1S/2C3H7O2.Mg/c2*1-5-3-2-4;/h2*2-3H2,1H3;/q2*-1;+2 |
InChI Key |
YXOSSQSXCRVLJY-UHFFFAOYSA-N |
Canonical SMILES |
COCC[O-].COCC[O-].[Mg+2] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Magnesium Methoxyethoxide
Advanced Synthetic Pathways for Magnesium Methoxyethoxide
The synthesis of this compound can be achieved through several routes, primarily involving the reaction of magnesium metal with 2-methoxyethanol (B45455). The selection of the synthetic pathway can influence the purity, yield, and reactivity of the final product.
Mg (s) + 2 CH₃OCH₂CH₂OH (l) → Mg(OCH₂CH₂OCH₃)₂ (sol) + H₂ (g)
This synthesis is typically performed by adding magnesium turnings or powder to an excess of 2-methoxyethanol, which serves as both the reactant and the solvent. google.comlookchem.com The reaction often requires initial heating to overcome the activation energy and disrupt the passivating oxide layer on the magnesium surface. google.com Once initiated, the reaction is exothermic.
Another established method is electrochemical synthesis. This approach involves the electrochemical dissolution of a magnesium anode in 2-methoxyethanol. This method can produce high-purity alkoxide solutions and offers an alternative to direct metal-alcohol reaction, with methoxyethoxides prepared this way demonstrating notable stability, which is advantageous for their use as precursors in sol-gel technology. researchgate.net
A summary of primary synthetic routes is presented in the table below.
| Synthetic Route | Precursors | Solvent | Key Conditions | Description | Reference |
| Direct Reaction | Magnesium metal, 2-Methoxyethanol | Excess 2-Methoxyethanol | Heating to initiate (e.g., 95-120°C), Inert atmosphere | Magnesium is added to the alcohol. The reaction is exothermic after initiation. | google.com |
| Electrochemical Synthesis | Magnesium anode, 2-Methoxyethanol | 2-Methoxyethanol | Electrolysis | Anodic dissolution of magnesium in the alcohol solvent produces a stable alkoxide solution. | researchgate.net |
This table summarizes the primary synthetic methodologies for this compound.
The conditions of the synthesis, particularly the choice of solvent and temperature, play a critical role in the formation of magnesium alkoxides. While the synthesis of this compound often uses an excess of the parent alcohol as the solvent, studies on the related compound, magnesium methoxide (B1231860), provide insight into potential solvent effects. google.comlookchem.com
The hydrolysis of magnesium methoxide, a process relevant to its stability and conversion to oxides, is significantly influenced by the solvent's dielectric constant. researchgate.net Solvents with low dielectric constants, such as toluene (B28343) and benzene, were found to accelerate gelation processes, suggesting that the solvation of the alcohol-alkoxide mixture is a key parameter. researchgate.net In contrast, solvents with high dielectric constants, like acetonitrile (B52724) or dimethylformamide, did not show a significant effect on gelation time. researchgate.net This suggests that in the synthesis of this compound, the use of non-polar co-solvents could potentially influence reaction rates and the aggregation state of the product in solution.
Temperature control is also crucial. The reaction between magnesium and 2-methoxyethanol is exothermic and may require cooling to maintain a steady rate (e.g., 95°–115° C) after initiation. google.com The reaction time can vary from a few hours to over 12 hours, depending on the scale, temperature, and surface area of the magnesium. lookchem.com
| Parameter | Effect | Rationale/Example | Reference |
| Temperature | Reaction initiation and rate control | Initial heating is often required. The reaction is exothermic, so cooling may be needed to maintain control. | google.com |
| Solvent Dielectric Constant | Influences aggregation and subsequent reactivity (e.g., hydrolysis) | Low-dielectric-constant solvents (toluene, benzene) accelerate gelation in related magnesium alkoxide systems. | researchgate.net |
| Magnesium Activation | Overcomes passivating layer | The magnesium surface is often passivated by a thin oxide layer that can inhibit the reaction. Activation can be achieved by heating or adding agents like iodine. | libretexts.orgnih.gov |
| Reaction Time | Varies based on conditions | Can range from 1 to over 60 hours, with optimal times around 12 hours for complete reaction in analogous systems. | lookchem.com |
This table details the influence of various reaction conditions on the synthesis of magnesium alkoxides.
Precursor Reactivity and Selectivity in Organometallic Syntheses
The utility of this compound often lies in its role as a precursor for other compounds. The reactivity of the magnesium metal itself, and the subsequent selectivity of the this compound product, are central to its application.
The primary precursor, magnesium metal, is highly reactive but is typically coated with a passivating layer of magnesium oxide (MgO). nih.gov This necessitates an activation step, such as heating or the addition of a small amount of an activator like iodine, to initiate the reaction with the alcohol. libretexts.org The reactivity is also dependent on the metal's surface area, with finer powders or turnings reacting more readily than larger blocks. lookchem.com
Once formed, this compound exhibits distinct reactivity. The presence of the ether oxygen in the 2-methoxyethoxy ligand allows for intramolecular coordination to the magnesium center. cymitquimica.com This chelation effect increases the compound's stability and solubility in organic media compared to simple alkoxides like magnesium ethoxide. researchgate.net This enhanced stability makes it a preferred precursor for creating magnesium-containing materials, such as in sol-gel processes. researchgate.net
A notable reaction involves the addition of carbon dioxide to a solution of this compound. This leads to the formation of a this compound carbonate complex, which can then be used as a soluble, high-magnesium-content precursor for producing overbased magnesium carboxylate-sulfonate detergents. google.com
Mechanistic Insights into Formation and Intermediates
The precise mechanism of the reaction between magnesium metal and an alcohol like 2-methoxyethanol is analogous to the formation of Grignard reagents and other organomagnesium compounds. libretexts.org The process is understood to occur at the surface of the magnesium metal.
The formation likely proceeds through the following key steps:
Adsorption: Molecules of 2-methoxyethanol adsorb onto the surface of the magnesium metal.
Electron Transfer: A single electron is transferred from the magnesium metal to an adsorbed alcohol molecule. This step is characteristic of reactions involving alkali and alkaline earth metals with protic or halogenated substrates.
Intermediate Formation: This electron transfer would generate a magnesium(I) species (Mg⁺) and a radical anion of the alcohol, which would quickly dissociate to form an alkoxide anion and a hydrogen radical.
Final Product Formation: The hydrogen radical can combine with another to form H₂ gas. The magnesium(I) species can undergo further reaction or disproportionation, ultimately leading to the stable magnesium(II) alkoxide, Mg(OR)₂.
The primary intermediate in solution is the this compound molecule itself. Due to the chelating nature of the ligand and the tendency of metal alkoxides to aggregate, it likely exists not as a simple monomer but as oligomeric or polymeric species in solution, especially in non-coordinating solvents. wikipedia.org These aggregates are held together by bridging alkoxide ligands. The intramolecular coordination of the ether oxygen to the magnesium center helps to stabilize these structures. cymitquimica.com
Furthermore, in subsequent syntheses, intermediates like the this compound carbonate complex are deliberately formed to serve as soluble, reactive building blocks for more complex products. google.com
Elucidation of Molecular Structure and Coordination Environment
Advanced Spectroscopic Characterization Techniques for Structural Determination
To unravel the intricacies of magnesium methoxyethoxide's structure in both solution and the solid state, a suite of advanced spectroscopic techniques is employed. These methods provide critical insights into the compound's connectivity, aggregation state, and the dynamic processes it may undergo.
NMR spectroscopy is an indispensable tool for characterizing the structure and dynamics of magnesium alkoxides in solution.
In solution, magnesium alkoxides often exist in equilibrium between various aggregated forms, such as dimers, trimers, or larger clusters. acs.org This behavior is highly dependent on the solvent, concentration, and the steric and electronic properties of the alkoxide ligands. nih.gov For this compound, ¹H and ¹³C NMR spectroscopy would be instrumental in probing these phenomena.
The presence of multiple species in solution can lead to complex NMR spectra, with broad signals or multiple sets of resonances corresponding to the different aggregation states. researchgate.net Variable-temperature NMR studies can provide further information on the dynamic exchange between these species. acs.org For instance, in related magnesium alkoxide systems, ¹H NMR has been used to demonstrate the presence of monomer-dimer equilibria in solution. researchgate.net
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that can be used to determine the diffusion coefficients of molecules in solution, which correlate with their size. This allows for the differentiation of monomeric, dimeric, and higher oligomeric species of this compound that might coexist. Studies on other magnesium alkoxides have successfully used DOSY to confirm the nature of the species present in solution. nih.gov
The ether functionality in the methoxyethoxide ligand can chelate to the magnesium center, potentially favoring the formation of smaller, more stable aggregates compared to simple, non-chelating alkoxides. The chemical shifts of the methylene (B1212753) protons adjacent to the ether and alkoxide oxygens would be particularly sensitive to the coordination environment and could provide evidence for this chelation.
While solution-state NMR provides information about the behavior in a solvent, solid-state NMR (ssNMR) offers a direct probe of the structure in the solid phase, whether crystalline or amorphous. ²⁵Mg ssNMR, although challenging due to the quadrupolar nature of the ²⁵Mg nucleus and its low natural abundance, can provide unique insights into the local coordination environment of the magnesium ion.
The ²⁵Mg chemical shift and quadrupolar coupling constant are highly sensitive to the symmetry and nature of the ligands surrounding the magnesium center. Different coordination numbers and geometries (e.g., tetrahedral, octahedral) would result in distinct ²⁵Mg NMR parameters. For instance, studies on various magnesium compounds have shown that the chemical shift range can be significant, allowing for the differentiation of various coordination environments.
¹³C and ¹H ssNMR would also be valuable for characterizing the solid-state structure of this compound. These techniques can reveal the number of crystallographically inequivalent ligands in the unit cell and provide information about the packing and intermolecular interactions.
X-ray diffraction is the most definitive method for determining the three-dimensional structure of crystalline materials at an atomic level.
The table below presents hypothetical crystallographic data for a dimeric form of this compound, based on known structures of related magnesium alkoxides with chelating ligands.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.5 |
| b (Å) | 12.2 |
| c (Å) | 9.8 |
| β (°) | 105 |
| Z | 2 (for the dimer) |
| Mg-O (alkoxide) (Å) | 1.95 - 2.05 |
| Mg-O (ether) (Å) | 2.10 - 2.25 |
| Mg···Mg (Å) | 3.0 - 3.5 |
This data is illustrative and based on analogous structures.
Powder X-ray diffraction (PXRD) is a crucial technique for the analysis of bulk crystalline materials. It is used for phase identification by comparing the experimental diffraction pattern to known patterns in databases. For a newly synthesized batch of this compound, PXRD would confirm the formation of the desired crystalline phase and assess its purity.
Furthermore, PXRD can be used to study structural transformations that may occur upon heating or under different atmospheric conditions. The peak positions in a PXRD pattern are related to the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the unit cell. Analysis of the diffraction peak profiles can also provide information about the crystallite size and microstrain within the material.
Vibrational Spectroscopy (FTIR, Raman) for Bonding Analysis
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for probing the chemical bonds within a molecule. By analyzing the vibrational frequencies of different bonds, detailed information about the molecular structure and bonding can be obtained.
The vibrational spectra of this compound are characterized by specific absorption bands corresponding to the stretching and bending of its constituent bonds. The magnesium-oxygen (Mg-O) stretching vibrations are of particular interest as they directly probe the coordination environment of the magnesium center. In magnesium alkoxides and related compounds, the Mg-O stretching vibrations typically appear in the lower frequency region of the infrared spectrum. For instance, in magnesium oxide (MgO) nanoparticles, a strong absorption peak representing the stretching vibration of Mg-O is observed around 470 cm⁻¹ to 584 cm⁻¹. mdpi.comresearchgate.net Similarly, the stretching vibration mode for the Mg-O-Mg compound in magnesium oxide nanocrystals has been identified in the range of 481-668 cm⁻¹. researchgate.net In more complex systems like magnesium-doped titania, vibrational modes corresponding to the Ti-O-Mg bond are observed between 1000-1100 cm⁻¹. scielo.br
The methoxyethoxide ligand itself presents a series of characteristic vibrational modes. These include the C-O and C-C stretching frequencies, as well as various H-C-H and C-O-H bending and rocking modes. surfacesciencewestern.com Analysis of these ligand-centered vibrations can provide insights into the conformational state of the ligand upon coordination to the magnesium ion.
A representative, though generalized, summary of expected vibrational modes for a magnesium alkoxide like this compound is presented below.
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |
| O-H Stretching (from adsorbed water/alcohol) | 3200-3650 | Broad peak indicating hydrogen-bonded hydroxyl groups. mdpi.com |
| C-H Stretching | 2800-3000 | Symmetric and asymmetric stretching of methyl and methylene groups in the methoxyethoxide ligand. scielo.br |
| C-O Stretching | 1000-1200 | Stretching vibrations of the ether and alcohol functionalities in the methoxyethoxide ligand. |
| Mg-O Stretching | 400-700 | Stretching vibration of the magnesium-oxygen bond, indicative of the coordination environment. researchgate.netscispace.com |
This table is illustrative and actual peak positions can vary based on the specific molecular environment and aggregation state.
Changes in the vibrational frequencies of both the Mg-O bond and the methoxyethoxide ligand can be used to probe the coordination number and geometry of the magnesium center, as well as interactions between adjacent ligands. For example, the formation of bridging alkoxide groups in oligomeric or polymeric structures would be expected to shift the Mg-O stretching frequency compared to terminal alkoxide groups. rsc.org
Furthermore, intermolecular interactions, such as hydrogen bonding between a coordinated methoxyethanol ligand and an adjacent molecule, can be detected through shifts in the O-H stretching frequency. The presence of distinct peaks in the vibrational spectra can also suggest the existence of different coordination environments or isomers in the solid state or in solution. rsc.org
Mass Spectrometry for Molecular Compositional Analysis and Fragmentation Pathways
Mass spectrometry is an indispensable technique for determining the molecular weight and elemental composition of a compound. In the context of this compound, it can confirm the molecular formula C₆H₁₄MgO₄. nih.gov High-resolution mass spectrometry, such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry, provides highly accurate mass measurements, which aids in the unambiguous identification of the compound. rsc.orgrsc.org
Beyond simple molecular weight determination, mass spectrometry can elucidate the fragmentation pathways of the ionized molecule. libretexts.org By analyzing the masses of the fragment ions, it is possible to deduce the structure of the parent molecule and understand its stability under ionization conditions. For magnesium alkoxides, fragmentation might involve the loss of a methoxyethoxide ligand, or cleavage of bonds within the ligand itself. publish.csiro.auresearchgate.net The fragmentation pattern can provide valuable information about the relative strengths of different bonds within the complex.
Other Advanced Spectroscopic Methodologies (e.g., X-ray Photoelectron Spectroscopy)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top few nanometers of a material's surface. wikipedia.org For this compound, XPS can be used to confirm the presence of magnesium, oxygen, and carbon in the expected stoichiometric ratios.
More importantly, the binding energies of the core-level electrons (e.g., Mg 1s, O 1s, C 1s) are sensitive to the chemical environment of the atom. For instance, the Mg 1s or Mg 2p binding energy can indicate the oxidation state of magnesium, which is expected to be +2. rsc.orgprinceton.eduthermofisher.com The O 1s spectrum can potentially distinguish between oxygen atoms in the alkoxide and ether functionalities of the methoxyethoxide ligand, although these may overlap. XPS analysis of magnesium compounds often reveals the presence of magnesium oxide (MgO) or magnesium hydroxide (B78521) (Mg(OH)₂) on the surface due to reactions with atmospheric components. nih.govresearchgate.net
| Spectroscopic Technique | Information Obtained |
| FTIR/Raman | Vibrational modes of Mg-O and ligand bonds, coordination information. researchgate.netoatext.com |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns. clockss.orgnih.gov |
| XPS | Elemental composition and chemical states at the surface. wikipedia.orgrsc.org |
Investigation of Solution State Dynamics and Aggregation Behavior
In solution, magnesium alkoxides, including this compound, can exhibit complex dynamic behavior. They may exist as monomers, dimers, or higher-order aggregates, and the degree of aggregation can be influenced by factors such as the solvent, concentration, and temperature. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy are instrumental in studying these solution-state dynamics. For example, variable-temperature NMR studies can reveal the presence of multiple species in equilibrium and provide insights into the kinetics of their interconversion. rsc.orgpublish.csiro.au The presence of a single set of resonances in the NMR spectrum might suggest the existence of a single, stable species in solution under the given conditions. rsc.org
Coordination Chemistry and Ligand Sphere Dynamics
The coordination chemistry of magnesium is typically characterized by a preference for an octahedral geometry with a coordination number of six, often satisfied by the coordination of solvent molecules in addition to the primary ligands. nih.govmdpi.comlibretexts.org In the case of this compound, the methoxyethoxide ligand can act as a bidentate ligand, coordinating to the magnesium ion through both the alkoxide oxygen and the ether oxygen.
The ligand sphere around the magnesium ion is not necessarily static. Ligand exchange reactions can occur, where coordinated solvent molecules or methoxyethoxide ligands are replaced by other ligands present in the solution. The dynamics of these exchange processes are crucial for understanding the reactivity of this compound in various applications. The nature of the ligand, including its steric bulk and electronic properties, plays a significant role in determining the stability and structure of the resulting magnesium complexes. worktribe.com The coordination can be inner-sphere, where the ligand is directly bonded to the metal, or outer-sphere, where the interaction is mediated by other molecules, such as water. nih.govmdpi.com
Chemical Reactivity and Reaction Mechanisms
Fundamental Reaction Pathways
The fundamental reaction pathways of magnesium methoxyethoxide are characteristic of metal alkoxides and are central to its application in materials science. These pathways primarily involve the cleavage of the magnesium-alkoxide bond, allowing for the formation of new chemical bonds and the assembly of larger molecular or network structures.
Ligand exchange in the context of this compound involves the substitution of one or more methoxyethoxide ligands with another ligand. While specific studies detailing ligand exchange reactions for this compound are not extensively documented in publicly available literature, the general principles of metal alkoxide chemistry suggest that such reactions are feasible. Metal alkoxides can undergo equilibration reactions with alcohols, a process akin to transesterification. researchgate.net
For this compound, a hypothetical ligand exchange reaction with an alcohol (R'OH) can be represented as follows:
Mg(OCH₂CH₂OCH₃)₂ + 2 R'OH ⇌ Mg(OR')₂ + 2 HOCH₂CH₂OCH₃
The equilibrium of this reaction would be influenced by factors such as the steric bulk and acidity of the incoming alcohol, as well as the reaction conditions. Such exchange reactions are crucial for modifying the precursor's reactivity and the properties of the resulting material.
In the context of catalyst preparation, this compound can react with transition metal compounds to form liquid complexes. google.com This process can be viewed as a form of ligand exchange or complex formation where the methoxyethoxide ligand may be shared or exchanged with ligands on the transition metal center.
The most prominently documented application of this compound is as a precursor in sol-gel chemistry. epdf.pubgoogle.comgoogle.com The sol-gel process is a versatile method for producing solid materials from small molecules and involves the conversion of monomers into a colloidal solution (sol), which then forms an integrated network (gel). For metal alkoxides like this compound, the core reactions are hydrolysis and condensation.
Hydrolysis: The initial step involves the reaction of the magnesium alkoxide with water. This reaction replaces an alkoxide group with a hydroxyl group, releasing 2-methoxyethanol (B45455) as a byproduct.
Mg(OCH₂CH₂OCH₃)₂ + H₂O → Mg(OCH₂CH₂OCH₃)(OH) + HOCH₂CH₂OCH₃
Further hydrolysis can occur to replace the second alkoxide group:
Mg(OCH₂CH₂OCH₃)(OH) + H₂O → Mg(OH)₂ + HOCH₂CH₂OCH₃
Condensation: Following hydrolysis, the resulting magnesium hydroxide (B78521) or partially hydrolyzed species undergo condensation reactions to form magnesium-oxygen-magnesium (Mg-O-Mg) bridges. This process leads to the formation of larger oligomeric and polymeric structures, eventually resulting in the gel network. There are two primary condensation pathways:
Oxolation: A reaction between a hydroxyl group and an alkoxide group, eliminating an alcohol molecule. Mg(OCH₂CH₂OCH₃)(OH) + Mg(OCH₂CH₂OCH₃)₂ → (CH₃OCH₂CH₂O)Mg-O-Mg(OCH₂CH₂OCH₃) + HOCH₂CH₂OCH₃
Alcoxolation: A reaction between two hydroxyl groups, eliminating a water molecule. Mg(OCH₂CH₂OCH₃)(OH) + Mg(OCH₂CH₂OCH₃)(OH) → (CH₃OCH₂CH₂O)Mg-O-Mg(OCH₂CH₂OCH₃) + H₂O
These condensation reactions are fundamental to the growth of the inorganic network in the sol-gel process. The structure and properties of the final material, such as magnesium oxide or magnesium fluoride, are highly dependent on the rates of these hydrolysis and condensation reactions. google.com
The following table summarizes the key reactions in the sol-gel process involving this compound:
| Reaction Type | General Equation | Products |
| Hydrolysis | Mg(OR)₂ + H₂O → Mg(OR)(OH) + ROH | Partially hydrolyzed magnesium alkoxide, 2-Methoxyethanol |
| Full Hydrolysis | Mg(OR)₂ + 2H₂O → Mg(OH)₂ + 2ROH | Magnesium hydroxide, 2-Methoxyethanol |
| Oxolation | 2Mg(OR)(OH) → (RO)Mg-O-Mg(OR) + H₂O | Magnesium-oxygen-magnesium bridge, Water |
| Alcoxolation | Mg(OR)(OH) + Mg(OR)₂ → (RO)Mg-O-Mg(OR) + ROH | Magnesium-oxygen-magnesium bridge, 2-Methoxyethanol |
| Where R = -CH₂CH₂OCH₃ |
Mechanistic Elucidation of Reactions Involving this compound
Detailed mechanistic studies specifically targeting this compound are scarce in the available scientific literature. However, insights can be drawn from the broader understanding of magnesium alkoxide reactivity and the general mechanisms of sol-gel chemistry and catalysis.
The identification of reaction intermediates is crucial for understanding the step-by-step process of a chemical transformation. In the context of this compound reactions, the primary intermediates are expected to be partially hydrolyzed and condensed species.
During the sol-gel process, intermediates such as Mg(OCH₂CH₂OCH₃)(OH) and various oligomeric species containing Mg-O-Mg linkages are formed. The transient nature and complexity of these mixtures make their isolation and characterization challenging. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to study such intermediates in related systems.
In catalyst synthesis, the reaction of this compound with a transition metal compound likely proceeds through a bimetallic intermediate or a complex where the methoxyethoxide ligand bridges the magnesium and the transition metal. The formation of a stable liquid complex suggests the presence of a well-defined, albeit potentially dynamic, intermediate species. google.com
Kinetic studies provide quantitative information about reaction rates and help in identifying the rate-determining steps of a reaction mechanism. There is a lack of specific kinetic data for reactions involving this compound.
Water-to-alkoxide ratio: A higher concentration of water generally increases the rate of hydrolysis.
Solvent: The choice of solvent can affect the solubility of the reactants and intermediates, as well as the rates of reaction.
Temperature: As with most chemical reactions, higher temperatures typically lead to faster reaction rates.
pH (Catalyst): Acidic or basic catalysts can significantly alter the rates of hydrolysis and condensation.
In general, for many metal alkoxide systems, the hydrolysis step can be the rate-determining step, particularly at low water concentrations. However, under different conditions, the condensation reactions may become rate-limiting. Without specific experimental data for this compound, it is difficult to definitively identify the rate-determining step for its reactions.
The following table summarizes the factors influencing the reaction kinetics of this compound in sol-gel processes:
| Factor | Influence on Reaction Rate |
| Water Concentration | Higher concentration generally increases the hydrolysis rate. |
| Temperature | Higher temperature generally increases both hydrolysis and condensation rates. |
| Solvent | Affects solubility and accessibility of reactive sites. |
| pH (Catalyst) | Can catalyze both hydrolysis and condensation reactions. |
Applications As Precursors in Advanced Materials Synthesis
Sol-Gel Processing for Metal Oxide Materials Fabrication
The sol-gel process is a wet-chemical technique widely used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Magnesium methoxyethoxide is a suitable precursor for this method, hydrolyzing in a controlled manner to form a sol of magnesium hydroxide (B78521) particles, which can then be processed into various magnesium oxide structures.
This compound is utilized in the sol-gel synthesis of magnesium oxide (MgO) nanostructures and thin films. The process typically involves the hydrolysis of the magnesium alkoxide in an alcoholic solvent, followed by condensation to form a gel. Subsequent drying and calcination of the gel yield MgO. The properties of the resulting MgO, such as crystallite size and surface area, are highly dependent on the synthesis conditions.
For instance, the addition of diethanolamine (B148213) (DEA) to a magnesium methoxide (B1231860) sol has been shown to enhance the stability of the precursor solution and promote the crystallization of MgO at lower temperatures. elsevierpure.com Crystalline MgO could be observed at 300°C in DEA-added magnesium methoxide powder processed in oxygen, with a high degree of crystallinity achieved at 400°C. elsevierpure.com This stabilization is crucial for producing uniform and high-quality MgO thin films. elsevierpure.com
Research has also demonstrated the synthesis of MgO nanoparticles from magnesium methoxide through a sol-gel process followed by thermal dehydration. acs.org The addition of xylene during the hydrolysis of magnesium methoxide has been found to influence the structure of the resulting magnesium hydroxide and oxide. acs.org
The sol-gel method, in general, is recognized for its ability to produce spherical MgO nanoparticles. mkjc.in While many studies use precursors like magnesium nitrate (B79036) and sodium hydroxide, the principles of controlled hydrolysis and condensation are transferable to alkoxide precursors like this compound. mkjc.inijpsr.com The final properties of the MgO nanoparticles, such as particle size and morphology, are influenced by factors like pH, reaction temperature, and annealing conditions. nih.govorientjchem.orgnih.gov
Table 1: Influence of Synthesis Parameters on MgO Nanoparticle Properties in Sol-Gel Method
| Precursor System | Synthesis Parameter | Resulting MgO Property | Reference |
| Magnesium methoxide with Diethanolamine (DEA) | Annealing Temperature | Crystalline at 300-400°C | elsevierpure.com |
| Magnesium methoxide with Xylene | Solvent Addition | Influences structure of Mg(OH)2 and MgO | acs.org |
| Magnesium Acetate and Oxalic Acid | Annealing Temperature | Crystallite size increases with temperature | orientjchem.org |
| Magnesium Nitrate and Sodium Hydroxide | pH and Temperature | Affects particle morphology | ijpsr.com |
This compound can also be employed as a precursor in the sol-gel synthesis of mixed metal oxide materials and composites. The sol-gel method is particularly advantageous for producing homogeneous mixed metal oxides at low temperatures. scispace.com By co-hydrolyzing this compound with other metal alkoxides, it is possible to achieve a uniform distribution of the different metal cations in the resulting gel and, subsequently, in the final mixed metal oxide. scispace.com
For example, single-source precursors containing both magnesium and aluminum alkoxides, such as [MgAl₂(OPrⁱ)₈], have been used in the chemical vapor deposition of MgAl₂O₄, demonstrating the principle of using mixed alkoxides to form complex oxides. acs.orgresearchgate.net While this example is from CVD, the precursor chemistry is relevant to sol-gel synthesis. The choice of ligands on the precursor can influence its stability and decomposition behavior, which in turn affects the properties of the final material. acs.orgresearchgate.net
The synthesis of magnesium-containing composites, such as those with cerium oxide, has been achieved through co-precipitation methods, which share similarities with the sol-gel process in terms of precipitating a mixed precursor. mdpi.com These composites can exhibit enhanced catalytic or electronic properties compared to the single-component oxides.
The morphology and nanostructure of sol-gel derived materials can be controlled by carefully manipulating the synthesis parameters. When using this compound, factors such as the water-to-alkoxide ratio, the type of solvent, the pH of the solution, and the presence of additives or templates can all influence the final structure of the MgO. k-state.eduresearchgate.net
For example, the hydrolysis of magnesium methoxide in a methanol-toluene solvent system has been studied to understand its effect on the gel structure. k-state.edu The presence of toluene (B28343) was found to accelerate the hydrolysis and gelation processes and changed the fractal growth from reaction-limited to diffusion-limited. k-state.edu This demonstrates how the solvent environment can directly impact the resulting nanostructure.
The pH of the reaction medium is another critical factor. The hydrolysis of magnesium alkoxides is catalyzed by both acids and bases, and the rate of hydrolysis versus the rate of condensation can be tuned by adjusting the pH. researchgate.net This balance is crucial in determining whether the final product consists of discrete nanoparticles, porous networks, or dense films. nih.gov
Furthermore, the use of structure-directing agents or templates can lead to the formation of more complex and ordered nanostructures. While not specifically detailed for this compound in the provided context, this is a common strategy in sol-gel chemistry to produce materials with controlled porosity and morphology.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursor Applications
This compound is a candidate for use as a precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for the fabrication of high-quality thin films. The suitability of a precursor for these techniques depends on its volatility, thermal stability, and reactivity.
In a typical CVD process, this compound would be vaporized and transported into a reaction chamber where it decomposes on a heated substrate to form a magnesium oxide thin film. The growth mechanism involves the adsorption of the precursor molecules onto the substrate surface, followed by a series of surface reactions that lead to the formation of MgO and the desorption of volatile byproducts. The specific reaction pathways will depend on the substrate temperature and the presence of other reactive gases, such as oxygen or water vapor.
For ALD, the mechanism is based on self-limiting surface reactions. A pulse of vaporized this compound is introduced into the reactor and chemisorbs onto the substrate surface. After purging the excess precursor, a pulse of a co-reactant, such as water, is introduced. This co-reactant then reacts with the adsorbed precursor layer to form a monolayer of MgO and volatile byproducts. This cycle is repeated to build up the film layer by layer, allowing for precise thickness control at the atomic level.
While specific studies on the growth mechanism of this compound are not abundant, research on other magnesium precursors provides insight. For instance, the CVD of MgO from magnesium N,N-dimethylaminodiboranate with water as a co-reactant has been shown to produce pure, dense, and stoichiometric films at low temperatures. illinois.edu The choice of precursor and co-reactant is critical to achieving clean decomposition and high-purity films.
The molecular structure of the precursor plays a significant role in determining the properties of the deposited thin films. For magnesium alkoxides like this compound, the nature of the alkoxide group influences the precursor's volatility and decomposition temperature. acs.org Precursors with bulkier ligands, such as tert-butoxides, tend to be more stable but less volatile than those with smaller ligands like isopropoxides. acs.orgresearchgate.net This trade-off affects the process window for CVD and ALD.
The design of the precursor can also impact the level of impurities in the film. For example, precursors with carbon-containing ligands can sometimes lead to carbon contamination in the deposited film if the decomposition pathway is not clean. The use of co-reactants like water or oxygen plasma can help to facilitate the complete removal of organic ligands as volatile byproducts, resulting in higher purity films. yonsei.ac.kr
In the context of mixed metal oxides, the use of single-source precursors containing both magnesium and another metal in the same molecule can lead to better stoichiometric control and more uniform films compared to using separate precursors for each metal. acs.orgresearchgate.net The ligand design in these single-source precursors is crucial for ensuring congruent vaporization and decomposition. acs.orgresearchgate.net
Table 2: Comparison of Magnesium Precursors for CVD/ALD
| Precursor | Deposition Technique | Key Characteristics | Resulting Film Properties | Reference |
| Magnesium N,N-dimethylaminodiboranate | CVD | High room-temperature vapor pressure | Pure, dense, stoichiometric MgO at low temperatures | illinois.edu |
| Bis(cyclopentadienyl)magnesium | ALD | Common organometallic precursor | Polycrystalline MgO at >500°C, amorphous at ~400°C | uchicago.edu |
| Magnesium Acetate Tetrahydrate | Aerosol-Assisted CVD | Simple, easy to handle | Crystalline MgO with tunable orientation | ucl.ac.uk |
| Magnesium β-diketonate and amino-alkoxide ligands | CVD/ALD | Good thermal stability and volatility | High-quality MgO thin films | google.com |
Role in the Synthesis of Porous Materials and Aerogels
Magnesium alkoxides, particularly magnesium methoxide, serve as critical precursors in the sol-gel synthesis of advanced porous materials, most notably magnesium oxide (MgO) aerogels. The sol-gel process is a versatile method for producing solid materials from small molecules, which involves the conversion of a colloidal solution (sol) into a gel phase. This technique allows for the creation of materials with highly controlled porosity and large surface areas.
The synthesis of magnesium oxide aerogels via the sol-gel method typically begins with magnesium methoxide as the starting precursor. researchgate.netresearchgate.net This process involves hydrolysis and condensation reactions in a solvent system, often composed of methanol (B129727) and deionized water. researchgate.net The hydrolysis of the magnesium methoxide leads to the formation of magnesium hydroxide, which then undergoes polycondensation to form a three-dimensional gel network.
Several factors during the synthesis can influence the gelation time and the final properties of the aerogel. For instance, the choice of solvent plays a significant role; solvents with low dielectric constants, such as toluene and benzene, have been found to accelerate the gelation process. researchgate.net This acceleration has important implications for controlling the final structure and properties, such as the surface area, of the resulting porous oxide material. researchgate.net
After the gel is formed, a drying step is necessary to remove the liquid from the pores without causing the solid network to collapse. For aerogels, this is typically achieved through supercritical fluid drying, for example, with ethanol. researchgate.net The resulting MgO aerogels are characterized as typical mesoporous materials, possessing a rich, highly developed network and pore structure. researchgate.netresearchgate.net These materials exhibit exceptionally high specific surface areas, high porosity, and very low densities. researchgate.net
Research findings have detailed the specific properties of MgO aerogels synthesized from magnesium methoxide. These materials demonstrate the successful application of magnesium alkoxides as precursors for creating functional, high-performance porous structures.
Research Findings on MgO Aerogels from Magnesium Methoxide Precursor
| Property | Value | Source |
| Specific Surface Area | 904.9 m²/g | researchgate.netresearchgate.net |
| Apparent Density | 0.055 g/cm³ | researchgate.netresearchgate.net |
| Average Pore Size | 19.6 nm | researchgate.netresearchgate.net |
| Porosity | 98% | researchgate.net |
| Fractal Dimension | 2.32 | researchgate.netresearchgate.net |
The fractal dimension value of 2.32, determined through Small Angle X-ray Scattering (SAXS) analysis, indicates the presence of a rough surface and a pore fractal structure within the MgO aerogel. researchgate.netresearchgate.net This complex internal structure is directly responsible for the material's high surface area and low density. The final nanocrystalline MgO is formed after the thermal dehydration of the magnesium hydroxide gel. bibliotekanauki.plbibliotekanauki.pl
Catalytic Applications and Catalysis Research
Magnesium methoxyethoxide and related magnesium alkoxides serve as crucial precursors in the synthesis of advanced catalytic materials. Their transformation into catalytically active species, such as magnesium oxide or as components in complex catalyst systems, is central to their application in industrial and research settings. This article explores the catalytic applications of materials derived from this compound, focusing on their use as heterogeneous catalysts and supports, their activity in organic transformations, and the mechanistic understanding of the catalytic processes involved.
Theoretical and Computational Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. mdpi.com However, a thorough literature search did not yield any specific DFT studies on magnesium methoxyethoxide. Research on other magnesium compounds, such as magnesium oxide, has utilized DFT to explore their electronic band structure and density of states. mdpi.com Similarly, DFT has been applied to understand the adsorption of methanol (B129727) on magnesium oxide surfaces, providing insights into the interactions between methoxy groups and magnesium ions. researchgate.net Without dedicated studies on this compound, it is not possible to provide specific data on its electronic characteristics.
Electronic Structure Calculations of this compound and Its Complexes
No published studies were found that specifically detail the electronic structure calculations of this compound or its complexes. Such calculations would typically provide information on molecular orbital energies, electron density distribution, and the nature of the magnesium-oxygen bond.
Prediction of Spectroscopic Properties and Conformational Analysis
There is no available research that predicts the spectroscopic properties (e.g., IR, Raman, NMR spectra) or performs a detailed conformational analysis of this compound using DFT. For other molecules, DFT is a standard tool for calculating vibrational frequencies and exploring the potential energy surface to identify stable conformers. researchgate.net
Modeling of Reaction Mechanisms and Energy Landscapes
The scientific literature lacks models of reaction mechanisms and energy landscapes involving this compound derived from DFT calculations. DFT is often used to map out reaction pathways, locate transition states, and calculate activation energies for chemical transformations. d-nb.info
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. mdpi.com While MD simulations have been extensively used to study magnesium ions in aqueous solutions and other solvents, nih.govresearchgate.netosu.edu no specific MD simulation studies for this compound were identified.
Simulation of Solution-State Behavior and Intermolecular Interactions
There are no available simulation data on the solution-state behavior and intermolecular interactions of this compound. Such simulations would provide insights into its solvation structure, coordination with solvent molecules, and the nature of interactions between solute molecules. For instance, MD simulations of magnesium chloride in dimethoxyethane (a structurally related solvent) have been performed to understand ion aggregation and solvation. nih.gov
Dynamics of Ligand Exchange and Aggregation Processes
The dynamics of ligand exchange and aggregation processes for this compound have not been reported in the scientific literature based on MD simulations. Studies on other systems, such as magnesium ions in aqueous solutions, have used MD to investigate the mechanisms and timescales of water ligand exchange around the Mg²⁺ ion. chemrxiv.orgnih.gov
Based on a thorough review of available scientific literature, there is a clear lack of specific theoretical and computational research on this compound. While methodologies like DFT and MD are well-established for studying related magnesium compounds, their application to this compound has not been documented in accessible research. Therefore, the creation of a detailed, data-rich article on this specific topic is not feasible at present. Future computational studies are needed to elucidate the fundamental properties of this compound.
Quantum Chemical Calculations for Bonding Analysis and Reactivity Prediction
Theoretical and computational chemistry provides powerful tools for understanding the intricate details of chemical bonding and predicting the reactivity of molecules. In the case of this compound, while specific quantum chemical studies are not extensively available in the public domain, we can infer its properties by examining computational studies on related simple magnesium alkoxides, such as magnesium methoxide (B1231860) and magnesium ethoxide. These studies, often employing Density Functional Theory (DFT), offer significant insights into the electronic structure, nature of the magnesium-oxygen bond, and the molecule's potential reactivity.
Bonding Analysis
Quantum chemical calculations are instrumental in elucidating the nature of the chemical bonds within a molecule. For magnesium alkoxides, a key area of investigation is the magnesium-oxygen (Mg-O) bond. These calculations can determine bond lengths, bond angles, and the distribution of electron density, which collectively define the geometry and polarity of the molecule.
In silico studies of simple magnesium alkoxides, like magnesium methoxide, indicate a highly polar covalent bond between the magnesium and oxygen atoms. The significant difference in electronegativity between magnesium (1.31 on the Pauling scale) and oxygen (3.44) leads to a substantial partial positive charge on the magnesium atom and a partial negative charge on the oxygen atom. This charge separation is a defining characteristic of the Mg-O bond and is fundamental to the reactivity of the compound.
Computational models can also predict the vibrational frequencies of the molecule, which correspond to the energies of its bond stretching and bending modes. These predicted frequencies can be correlated with experimental infrared (IR) spectroscopy data to validate the computational model and provide a more detailed understanding of the bonding environment.
Table 1: Predicted Bonding Characteristics of a Model Magnesium Alkoxide (Mg(OCH₃)₂)
| Property | Predicted Value | Significance |
| Mg-O Bond Length (Å) | ~1.9 - 2.1 | Indicates the distance between the magnesium and oxygen nuclei, providing insight into bond strength. |
| O-Mg-O Bond Angle (°) | Varies | Dependent on the coordination environment of the magnesium center; influences the overall molecular geometry. |
| Mulliken Charge on Mg | Positive | Confirms the electropositive nature of the magnesium atom and the ionic character of the Mg-O bond. |
| Mulliken Charge on O | Negative | Highlights the high electron density around the oxygen atom, making it a potential site for electrophilic attack. |
| HOMO-LUMO Gap (eV) | Moderate | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital suggests its kinetic stability. A smaller gap often implies higher reactivity. |
Note: The values in this table are illustrative and based on general findings for simple magnesium alkoxides. Specific values for this compound would require dedicated computational studies.
Reactivity Prediction
Quantum chemical calculations can also be used to predict the reactivity of this compound. By mapping the molecule's electrostatic potential, researchers can identify electron-rich and electron-deficient regions, which are likely sites for nucleophilic and electrophilic attack, respectively.
The oxygen atoms in the methoxyethoxide ligands are expected to be the primary centers of basicity and nucleophilicity due to the localization of negative charge. The magnesium center, being electron-deficient, acts as a Lewis acid, capable of coordinating with Lewis bases.
Computational methods can model reaction pathways and calculate activation energies for various potential reactions. For instance, the role of magnesium alkoxides as initiators in polymerization reactions can be investigated by calculating the energy profile for the coordination of a monomer to the magnesium center and the subsequent nucleophilic attack by the alkoxide group. These calculations can help in understanding the mechanism of such reactions and in designing more efficient catalytic systems.
Furthermore, the interaction of this compound with other molecules, such as water (hydrolysis) or protic solvents, can be modeled to predict its stability and decomposition pathways. These theoretical investigations are invaluable for understanding the handling and storage requirements of the compound.
Future Research Directions and Emerging Areas
Development of Novel Synthetic Strategies for Advanced Precursors
The future development of materials derived from magnesium methoxyethoxide is intrinsically linked to the innovation of synthetic strategies for the precursor itself. Current research is moving beyond traditional synthesis methods to create precursors with tailored properties, such as controlled morphology and reactivity.
One promising avenue is the refinement of sol-gel processes . The sol-gel approach is a versatile method for producing metal oxides from precursors like metal alkoxides. acs.orgnih.gov Future work will likely focus on optimizing sol-gel conditions—such as solvent systems, pH, and temperature—specifically for this compound to generate nanoparticles, thin films, and aerogels with precisely controlled porosity and surface area. acs.org For instance, the choice of solvent and the introduction of chelating agents can influence the hydrolysis and condensation rates, thereby dictating the final structure of the material.
Another key area is the exploration of ligand exchange reactions . This strategy involves replacing the methoxyethoxide ligand with other functional groups to create novel magnesium-based precursors. mt.com This approach could yield precursors with enhanced solubility in specific solvents or with built-in functionalities that can be carried over to the final material. Research in this area could lead to the synthesis of hybrid organic-inorganic materials with unique properties. mt.com
Furthermore, investigations into mixed-alcohol synthesis routes, where methoxyethanol is combined with other alcohols, could yield magnesium alkoxide precursors with finely tuned reactivity. springerprofessional.de The composition of the alcohol mixture can influence the particle size and morphology of the resulting precursor, which in turn affects its performance in applications like Ziegler-Natta catalysis. springerprofessional.deippi.ac.ir
| Synthetic Strategy | Research Focus | Potential Outcome |
| Sol-Gel Process | Optimization of reaction conditions (solvent, pH, temp.) for this compound. | Materials (nanoparticles, films) with controlled porosity and surface area. acs.orgnih.gov |
| Ligand Exchange | Swapping methoxyethoxide ligands with other functional organic groups. | Novel precursors with tailored solubility and built-in functionalities for hybrid materials. mt.com |
| Mixed-Alcohol Synthesis | Using methoxyethanol in combination with other alcohols (e.g., methanol (B129727), ethanol). | Precursors with controlled particle size, morphology, and reactivity for catalytic applications. springerprofessional.de |
Exploration of this compound in New Material Architectures
The application of this compound as a precursor extends to the fabrication of innovative material architectures with enhanced functionalities. A significant area of future research is its use in creating advanced nanostructures. For example, studies on other magnesium alkoxides have demonstrated the ability to produce metal-organic nanowires through simple ligand exchange processes at moderate temperatures. mt.com Applying similar catalyst-free and template-free fabrication methods to this compound could open pathways to new one-dimensional nanostructures for applications in electronics, sensing, and energy storage. mt.com
Additionally, this compound has been identified as a component in the formation of gas barrier films . researchgate.net Future research will likely focus on optimizing the deposition process, potentially using techniques like chemical vapor deposition (CVD) or atomic layer deposition (ALD) with this compound as the precursor. The goal is to create ultra-thin, flexible, and highly impermeable coatings for applications in food packaging, flexible electronics, and protective layers for sensitive devices. researchgate.net The molecular structure of the precursor can significantly influence the density and uniformity of the resulting inorganic layer, making it a critical area of study.
Integration into Multi-Component Catalytic Systems
Magnesium alkoxides are recognized for their role as precursors for Ziegler-Natta catalysts used in olefin polymerization. ippi.ac.irresearchgate.net Future research will delve deeper into tailoring the this compound precursor to control the morphology and activity of the final catalyst. The properties of the precursor particle, such as its size and shape, directly influence the morphology of the resulting polymer resin, which is a critical parameter for commercial applications. researchgate.net
Beyond polymerization, there is a growing interest in using magnesium-based compounds in a wider range of catalytic reactions due to magnesium's high abundance and low toxicity. researchgate.net An emerging direction is the integration of this compound into multi-component or heterobimetallic catalytic systems . Combining magnesium with other metals can create synergistic effects, leading to catalysts with enhanced activity, selectivity, and stability. For instance, magnesium's role as a promoter in catalysts for CO2 hydrogenation to methanol has been demonstrated, where it can modify the surface basicity and hydrogen adsorption properties of the catalyst. nih.gov Future studies may explore the use of this compound to introduce magnesium into complex catalytic formulations for various organic transformations. Simple magnesium alkoxides have also shown high efficiency in the ring-opening polymerization of lactides and macrolactones, as well as the copolymerization of epoxides and anhydrides. researchgate.netrsc.orgnih.gov
Advanced In-Situ Characterization Techniques for Reaction Monitoring
A critical aspect of developing novel synthetic strategies and catalytic systems is the ability to monitor reactions in real-time. Future research will increasingly rely on advanced in-situ and operando spectroscopic techniques to understand the mechanisms involving this compound. wikipedia.orgresearchgate.netnih.gov
In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy are powerful tools for tracking the concentration of reactants and the formation of intermediates and products in real-time. mt.com These techniques are particularly valuable for studying organometallic reactions, which are often sensitive to air and moisture. acs.org By using fiber-optic probes, researchers can monitor reactions under actual process conditions, providing direct insights into reaction kinetics and mechanisms. wikipedia.orgacs.org For example, monitoring the characteristic vibrational modes of the alkoxide and other functional groups can elucidate the steps of precursor formation or a catalytic cycle.
Operando spectroscopy , which combines in-situ characterization with simultaneous measurement of catalytic performance, will be essential for establishing clear structure-activity relationships. wikipedia.orgnih.govethz.ch This methodology allows researchers to observe the state of the catalyst under true working conditions and correlate structural changes with catalytic activity and selectivity. researchgate.net Applying operando techniques to reactions utilizing this compound-derived catalysts will provide a deeper understanding of the active sites and deactivation mechanisms, paving the way for the rational design of more efficient catalysts. nih.gov
| Technique | Application | Insights Gained |
| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of precursor synthesis and catalytic reactions. mt.com | Reaction kinetics, intermediate formation, endpoint determination. acs.orgacs.org |
| Operando Spectroscopy | Simultaneous characterization of a working catalyst and its performance. wikipedia.orgnih.gov | Structure-activity relationships, identification of active sites, catalyst deactivation mechanisms. researchgate.netethz.ch |
| In-situ NMR Spectroscopy | Monitoring reactions in solution to track the conversion of reagents. researchgate.net | Mechanistic pathways, identification of species in solution. |
Design of Next-Generation Functional Materials Based on this compound
The culmination of advancements in synthesis, material architecture, and catalysis will be the design of next-generation functional materials derived from this compound. The versatility of this precursor opens the door to a wide range of possibilities.
One key area is the development of advanced functional coatings . Building on its use in gas barrier films, this compound could be a precursor for creating optical coatings, corrosion-resistant layers, or biocompatible surfaces on medical implants. The ability to form stable magnesium oxide or mixed-oxide films through controlled deposition and conversion of the precursor is central to these applications.
Another promising direction is in the field of hybrid organic-inorganic materials . nih.gov By chemically modifying the this compound precursor or co-reacting it with organic polymers or molecules, new classes of materials with combined properties can be created. These hybrids could exhibit the mechanical flexibility and processability of polymers along with the thermal stability and hardness of ceramics, making them suitable for a wide array of advanced engineering applications. nih.gov
Finally, research into functional magnesium materials for biomedical applications is a growing field. michael-hunger.de While not directly about this compound, the development of degradable magnesium alloys for implants highlights the biocompatibility of magnesium. Future research could explore the use of this compound to create biocompatible coatings or porous scaffolds for tissue engineering, leveraging the sol-gel process to create materials with controlled degradation rates.
Q & A
Basic: What are the optimal synthetic conditions for preparing magnesium methoxyethoxide?
Answer:
this compound is typically synthesized by reacting magnesium metal with 2-methoxyethanol under inert gas (e.g., argon) to prevent oxidation. A standard protocol involves:
- Adding magnesium grains to 2-methoxyethanol in a molar ratio of ~1:24 (metal:solvent).
- Heating the mixture at 80–100°C for 12–24 hours under argon .
- Centrifuging the product at 8,000 rpm to isolate the clear methoxyethoxide solution .
- Measuring solid content by evaporating a sample at 105°C for 2 hours . Adjusting reaction time and temperature can optimize yield and purity.
Basic: How is this compound characterized for purity and structural integrity?
Answer:
Key characterization methods include:
- Solid Content Analysis : Evaporation of a solution aliquot at 105°C to determine residual mass .
- Spectroscopy : FT-IR to confirm methoxy (–OCH3) and ethoxide (–OC2H5) functional groups.
- XRD : To assess crystallinity, though this compound may form amorphous phases under certain conditions.
- NMR : For structural elucidation of alkoxide coordination .
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability and decomposition profiles .
Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, thermal stability) of this compound?
Answer:
Discrepancies often arise from variations in synthesis conditions (e.g., solvent purity, reaction time) or characterization techniques. To address these:
- Conduct comparative studies using standardized protocols (e.g., identical solvent batches, argon flow rates) .
- Perform cross-validation with multiple analytical methods (e.g., XRD + TGA + NMR) to confirm structural and thermal properties .
- Analyze kinetic parameters (e.g., reaction temperature vs. byproduct formation) to identify sources of variability .
Advanced: What role does this compound play in nanomaterial synthesis?
Answer:
this compound serves as a precursor in sol-gel and hydrothermal synthesis of advanced ceramics and perovskites. For example:
- In hydrothermal synthesis , it reacts with titanium tetra(methoxyethoxide) to produce stoichiometric barium titanate (BaTiO3) nanoparticles at low temperatures (~150°C) .
- Adjusting the Mg:Ti ratio in precursor solutions can tune crystallite size and dielectric properties .
Safety: What precautions are critical when handling this compound?
Answer:
- Reactivity : Highly flammable; reacts violently with water, releasing flammable gases (e.g., methane) .
- Protective Measures : Use inert-atmosphere gloveboxes, flame-resistant labwear, and chemical-grade gloves (e.g., nitrile) .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of alkoxide vapors .
- Spill Management : Neutralize residues with dry sand or CO2 fire extinguishers; avoid aqueous solutions .
Advanced: How do reaction parameters influence the morphology and reactivity of this compound-derived materials?
Answer:
- Solvent Composition : Higher 2-methoxyethanol concentrations favor colloidal stability, reducing agglomeration in sol-gel processes .
- Temperature : Elevated temperatures (>100°C) during synthesis increase crystallinity but may induce premature decomposition .
- Additives : Introducing chelating agents (e.g., acetylacetone) modulates hydrolysis rates, enabling controlled growth of thin films or nanoparticles .
Basic: What quality control metrics are used to assess this compound batches?
Answer:
- Bulk Density : Compare measured values against standardized ranges (e.g., 50–100 mL/g for dense phases) .
- Metal Content : Titration with EDTA to verify stoichiometric Mg:alkoxide ratios.
- Impurity Profiling : ICP-MS to detect trace metals (e.g., Ca, Fe) from raw materials .
Advanced: Can this compound be modified to enhance its catalytic or material properties?
Answer:
- Coordination Tuning : Substituting 2-methoxyethanol with bulkier alkoxides (e.g., isopropoxide) alters ligand steric effects, impacting catalytic activity in polymerization .
- Hybrid Precursors : Combining with aluminum hydride methoxyethoxide (e.g., NaAlH2(OCH2CH2OCH3)2) enhances reducing power in nanoparticle synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
